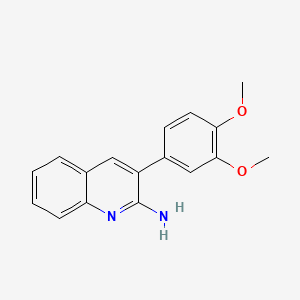

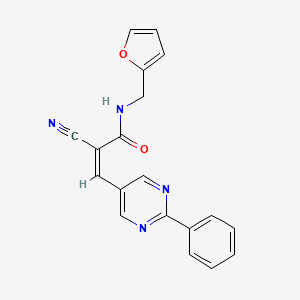

3-(3,4-Dimethoxyphenyl)-2-quinolinamine

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)-2-quinolinamine is an aromatic amine that has been used in a variety of scientific research applications. It is a derivative of quinoline and has been used in the synthesis of a variety of compounds. It has a wide range of applications in both organic and inorganic chemistry, and has been used in the study of a variety of biological processes.

Aplicaciones Científicas De Investigación

Optoelectronic Materials

Quinazolines, including structures related to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, are significant in the synthesis of optoelectronic materials. These compounds are integral in developing luminescent materials, photoelectric conversion elements, and image sensors. The incorporation of quinazoline derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating their importance in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Corrosion Inhibition

Quinoline derivatives, including those with structural similarities to this compound, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion through the formation of stable chelating complexes with surface metallic atoms, showcasing their potential in protecting various metals from corrosion. This application is crucial for industries that require durable materials resistant to environmental degradation (Verma, Quraishi, & Ebenso, 2020).

Pharmaceutical Applications

Quinoline and quinazoline alkaloids, closely related to this compound, have been the focus of extensive research due to their significant bioactivities. These compounds have been isolated from natural sources and their analogs possess a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. The discoveries of quinine and camptothecin, two renowned quinoline alkaloids, have notably contributed to the development of antimalarial and anticancer drugs, respectively. This highlights the therapeutic potential of quinoline derivatives in pharmaceutical research and drug development (Shang et al., 2018).

Environmental Degradation

Research into quinoline degradation, including studies relevant to this compound, indicates the environmental challenge posed by quinoline compounds due to their persistence and potential toxicity. However, advances in biodegradation techniques have shown promise in efficiently removing quinoline from the environment, suggesting a pathway toward mitigating its ecological impact. The development of more effective degradation methods is essential for minimizing the environmental and health risks associated with quinoline and its derivatives (Luo et al., 2020).

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have some activity as a monoamine oxidase inhibitor .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the activity of certain enzymes, such as monoamine oxidase .

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor like its structural analogs, it could potentially affect the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood and behavior .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-20-15-8-7-11(10-16(15)21-2)13-9-12-5-3-4-6-14(12)19-17(13)18/h3-10H,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMFNCZKLYSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N=C2N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325910 | |

| Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

33543-51-0 | |

| Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

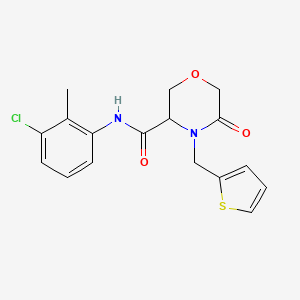

![(E)-4-(morpholinosulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2573995.png)

![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)

![6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl fluoride](/img/structure/B2574002.png)

![(E)-N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2574005.png)

![2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2574006.png)

![2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574009.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

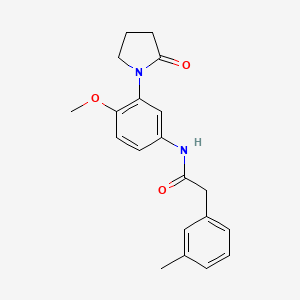

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2574013.png)